molecular formula C6H11F2NO B8137261 (1R,2S)-2-Amino-5,5-difluoro-cyclohexanol

(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol

Cat. No.: B8137261
M. Wt: 151.15 g/mol
InChI Key: DSGREFWTLMOQGZ-CRCLSJGQSA-N
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Description

(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The compound’s unique structure, featuring both amino and difluoro groups on a cyclohexanol ring, makes it a valuable subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-5,5-difluoro-cyclohexanol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclohexanone derivative.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Chiral Resolution: The enantiomers are separated using chiral chromatography or crystallization techniques to obtain the desired (1R,2S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Various nucleophiles, solvents like acetonitrile or DCM.

Major Products

    Oxidation: Formation of 2,5,5-trifluoro-cyclohexanone.

    Reduction: Formation of 2-amino-5,5-difluoro-cyclohexane.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-5,5-difluoro-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-5-fluoro-cyclohexanol: Similar structure with one less fluorine atom.

    (1R,2S)-2-Amino-5,5-dichloro-cyclohexanol: Chlorine atoms instead of fluorine.

    (1R,2S)-2-Amino-5,5-dimethyl-cyclohexanol: Methyl groups instead of fluorine.

Uniqueness

(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The difluoro groups enhance the compound’s stability and lipophilicity, making it distinct from its analogs.

Properties

IUPAC Name

(1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGREFWTLMOQGZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]([C@H]1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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